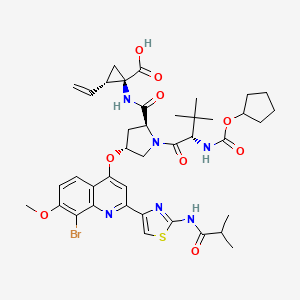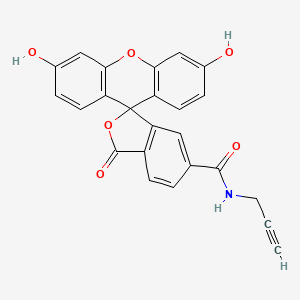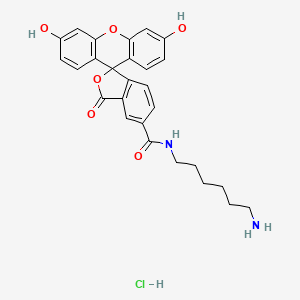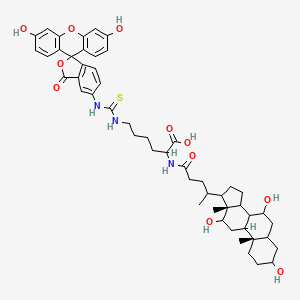
Cholyl-L-lysyl-fluorescein; Fluorescein lisicol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholyl-L-lysyl-fluorescein, also known as Fluorescein lisicol, is a fluorescent bile salt derivative . It is a divalent ‘unipolar’ anionic fluorescent monohydroxy bile salt analog with physical, biological, and cholestatic properties . It has been used in trials studying the diagnosis of Pharmacokinetics, Hepatic Cirrhosis, Hepatitis, Viral, Human, Nonalcoholic Steatohepatitis, and Non-Alcoholic Fatty Liver Disease .
Synthesis Analysis
Cholyl-L-lysyl-fluorescein (CLF) and lithocholyl lysylfluoroscein (LLF) were synthesized in a laboratory as model divalent “unipolar” molecules . The synthetic method used excess N-epsilon-CBZ-l-lysine methyl ester hydrochloride and cholic acid via EEDQ with a yield of 94% for cholyl-lys . Cholyl-lys-F was synthesized employing equimolar amounts of cholyl-lys (sodium salt) and fluorescein isothiocyanate (FITC) in bicarbonate buffer (pH 9.5) over 16 h at room temperature (21 degrees C) with a yield of 70% .Molecular Structure Analysis
The molecular formula of Cholyl-L-lysyl-fluorescein; Fluorescein lisicol is C51H63N3O11S . Its molecular weight is 926.1 g/mol . The compound retains both an intact steroid ring and a side chain structure with an unblocked carboxyl group .Chemical Reactions Analysis
In human and rat hepatocytes, the uptake of Cholyl-L-lysyl-fluorescein follows Michaelis-Menten kinetics . Biliary excretion rates of CLF and LLF closely resemble those of cholylglycine (CG) and glycolithocholate (GLC) in both normal and mutant TR- rats which lack the multiorganic anion transporter (MOAT), strongly supporting the notion that CLF and LLF are substrates for the canalicular bile salt transporter (cBST) .Physical And Chemical Properties Analysis
Cholyl-L-lysyl-fluorescein has properties including their water:octanol partition coefficient, HPLC retention time, and critical micellar concentration . It has properties similar to those of lithocholate, glycolithocholate, and their derivatives .Mechanism of Action
Cholyl-L-lysyl-fluorescein is being developed as an agent for determining in vivo liver function . It offers a potentially useful probe for studying mechanisms of monohydroxy bile salt-induced cholestasis at the hepatocellular level . The mechanisms of uptake and excretion by hepatocytes have not been rigorously studied .
Safety and Hazards
Future Directions
Cholyl-L-lysyl-fluorescein is being developed as an agent for determining in vivo liver function . The close similarity of hepatocyte uptake and biliary secretion of these lysylfluorescein conjugated bile acid analogues and their parent bile acid congeners makes them potentially useful probes for the intracellular visualization of bile salt movement and deposition in various models of bile formation and secretion .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cholyl-L-lysyl-fluorescein involves the conjugation of cholyl-L-lysine with fluorescein. The reaction is carried out in aqueous solution using carbodiimide chemistry.", "Starting Materials": ["Cholyl-L-lysine", "Fluorescein", "N,N-dimethylformamide", "1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride", "N-hydroxysuccinimide", "triethylamine"], "Reaction": ["Dissolve cholyl-L-lysine and fluorescein in N,N-dimethylformamide", "Add 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride and N-hydroxysuccinimide to the solution", "Add triethylamine to the solution to adjust the pH to 8.0", "Stir the reaction mixture at room temperature for 24 hours", "Purify the product using column chromatography"] } | |
CAS RN |
140616-46-2 |
Molecular Formula |
C51H63N3O11S |
Molecular Weight |
926.1 g/mol |
IUPAC Name |
(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C51H63N3O11S/c1-26(33-14-15-37-45-38(25-43(59)50(33,37)3)49(2)18-17-31(57)20-27(49)21-40(45)58)7-16-44(60)54-39(46(61)62)6-4-5-19-52-48(66)53-28-8-11-34-32(22-28)47(63)65-51(34)35-12-9-29(55)23-41(35)64-42-24-30(56)10-13-36(42)51/h8-13,22-24,26-27,31,33,37-40,43,45,55-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H2,52,53,66)/t26-,27+,31-,33-,37+,38+,39+,40-,43+,45+,49+,50-/m1/s1 |
InChI Key |
KHNJPPGHIWPDLG-DXNXUNFASA-N |
Isomeric SMILES |
C[C@H](CCC(=O)N[C@@H](CCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)O)[C@H]6CC[C@@H]7[C@@]6([C@H](C[C@H]8[C@H]7[C@@H](C[C@H]9[C@@]8(CC[C@H](C9)O)C)O)O)C |
SMILES |
CC(CCC(=O)NC(CCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)O)C6CCC7C6(C(CC8C7C(CC9C8(CCC(C9)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NC(CCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)O)C6CCC7C6(C(CC8C7C(CC9C8(CCC(C9)O)C)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Fluorescein lisicol; NRL972; NRL 972; NRL-972; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



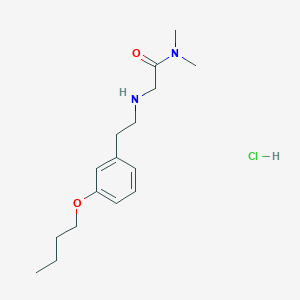
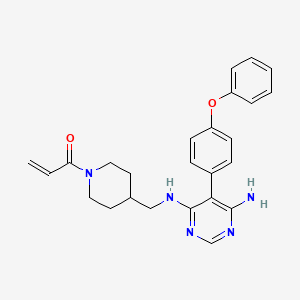
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)

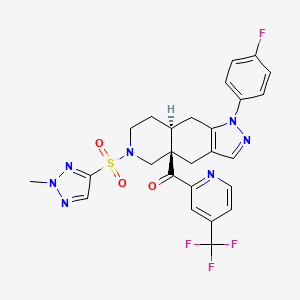
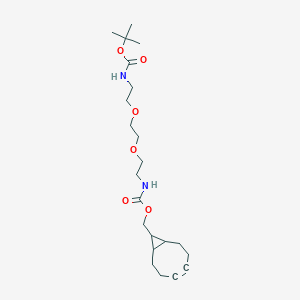

![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)


